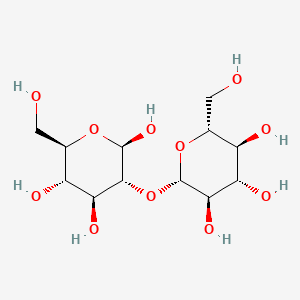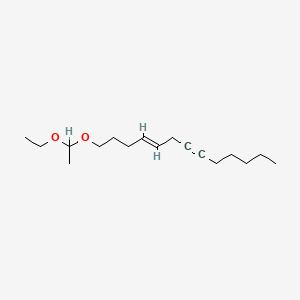
Vulkacit P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vulkacit P is synthesized through the reaction of zinc oxide with ethyl phenyl dithiocarbamate. The reaction typically occurs in an aqueous medium, where zinc oxide is dissolved in water and then reacted with ethyl phenyl dithiocarbamate under controlled temperature and pH conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying processes. The final product is then packaged for distribution and use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Vulkacit P primarily undergoes vulcanization reactions, where it acts as an accelerator in the cross-linking of rubber with sulfur. This process enhances the physical properties of rubber, making it more elastic and resistant to wear and tear .
Common Reagents and Conditions
The vulcanization process involving this compound typically requires sulfur as the primary reagent. The reaction conditions include elevated temperatures and the presence of other additives such as activators and retarders to control the rate of vulcanization .
Major Products Formed
The major product formed from the vulcanization reaction is cross-linked rubber, which exhibits improved mechanical properties such as increased tensile strength, elasticity, and resistance to aging and environmental factors .
Aplicaciones Científicas De Investigación
Vulkacit P has a wide range of applications in scientific research and industry:
Chemistry: Used as a vulcanization accelerator in the synthesis of various rubber products.
Biology: Employed in the production of laboratory equipment and materials that require durable and elastic properties.
Medicine: Utilized in the manufacturing of medical devices and equipment that need to withstand repeated use and sterilization.
Industry: Widely used in the automotive, aerospace, and construction industries for the production of tires, seals, hoses, and other rubber components
Mecanismo De Acción
Vulkacit P functions by accelerating the vulcanization process, which involves the formation of cross-links between rubber molecules. The compound interacts with sulfur and rubber, facilitating the formation of sulfur bridges that link the polymer chains together. This cross-linking process enhances the elasticity and durability of the rubber material .
Comparación Con Compuestos Similares
Similar Compounds
Zinc diethyl dithiocarbamate (ZDEC): Another vulcanization accelerator with similar properties but different chemical structure.
Zinc dibutyl dithiocarbamate (ZDBC): Used in similar applications but may have different reactivity and efficiency.
Zinc dimethyl dithiocarbamate (ZDMC): Also used as a vulcanization accelerator with distinct properties.
Uniqueness of Vulkacit P
This compound is unique due to its specific chemical structure, which provides a balance of reactivity and stability in the vulcanization process. Its efficiency in accelerating the vulcanization reaction while maintaining the desired physical properties of the rubber makes it a preferred choice in various industrial applications .
Propiedades
Número CAS |
6250-27-7 |
|---|---|
Fórmula molecular |
C11H20N2S2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
piperidin-1-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H20N2S2/c14-11(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H2 |
Clave InChI |
PKQICHQXXHJSOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)SN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)













